

Spectroscopic and Structural Elucidation of Ethyl 4-(4-bromophenyl)butanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-(4-bromophenyl)butanoate

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For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for **Ethyl 4-(4-bromophenyl)butanoate**, a compound of interest in organic synthesis and medicinal chemistry. This guide presents available data in a structured format and outlines the general experimental protocols for acquiring such data.

Summary of Spectroscopic Data

Precise, experimentally verified spectroscopic data for **Ethyl 4-(4-bromophenyl)butanoate** is not readily available in public spectral databases. The following tables are based on predicted values and data from closely related analogs. These should be used as a reference and for comparison with experimentally obtained data.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.40	Doublet	2H	Ar-H
~7.05	Doublet	2H	Ar-H
4.12	Quartet	2H	-OCH ₂ CH ₃
2.60	Triplet	2H	Ar-CH ₂ -
2.30	Triplet	2H	-CH ₂ C(=O)-
1.95	Quintet	2H	-CH ₂ CH ₂ CH ₂ -
1.23	Triplet	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~173.0	C=O
~140.0	Ar-C (quaternary)
~131.5	Ar-CH
~130.0	Ar-CH
~120.0	Ar-C-Br
~60.5	-OCH ₂ -
~34.5	Ar-CH ₂ -
~33.0	-CH ₂ C(=O)-
~26.0	-CH ₂ CH ₂ CH ₂ -
~14.0	-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
~2980-2850	C-H (aliphatic)
~1735	C=O (ester)
~1485	C=C (aromatic)
~1250	C-O (ester)
~1010	C-Br

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
270/272	[M] ⁺ (Molecular ion peak with bromine isotopes)
225/227	[M - OCH ₂ CH ₃] ⁺
197/199	[M - C ₄ H ₇ O ₂] ⁺
171	[C ₆ H ₄ BrCH ₂ CH ₂] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

While specific experimental details for the acquisition of the above data are not published, the following are general methodologies typically employed for the spectroscopic analysis of organic compounds like **Ethyl 4-(4-bromophenyl)butanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Ethyl 4-(4-bromophenyl)butanoate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters include a sufficient number of scans to obtain a

good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same instrument, often at a frequency of 75 or 100 MHz. Due to the low natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling techniques are commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

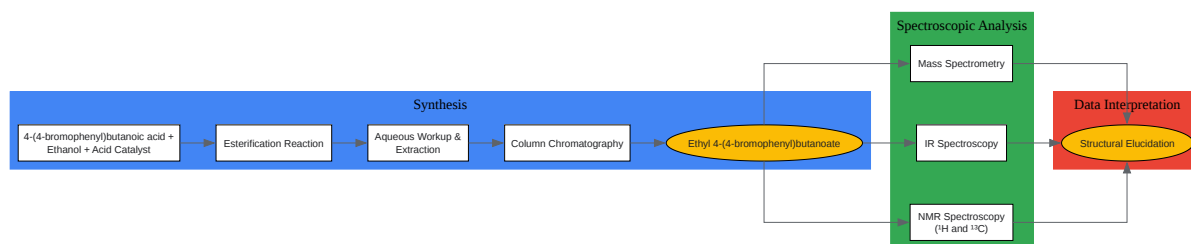
- **Sample Preparation:** For a liquid sample like **Ethyl 4-(4-bromophenyl)butanoate**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities before entering the mass spectrometer. Direct infusion using a syringe pump is another method.
- **Ionization:** Electron Ionization (EI) is a common ionization technique that bombards the sample with high-energy electrons, causing fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound.



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Caption: A generalized workflow for the synthesis and spectroscopic analysis.

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